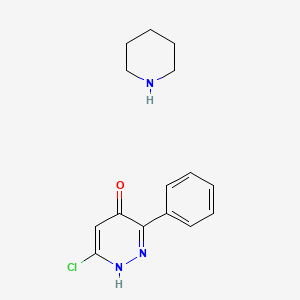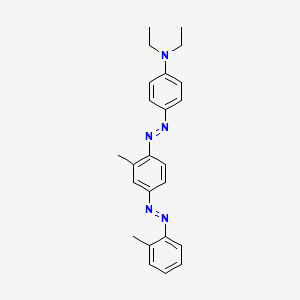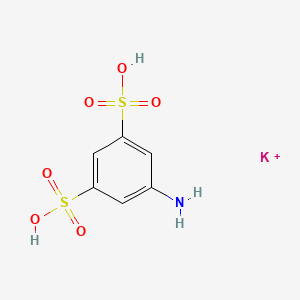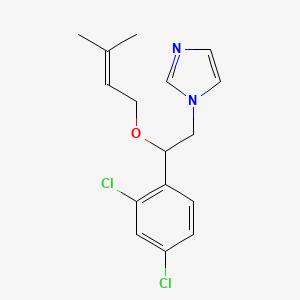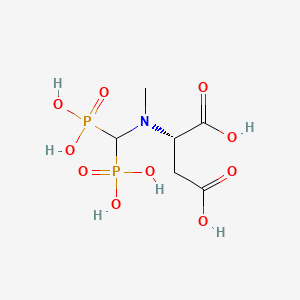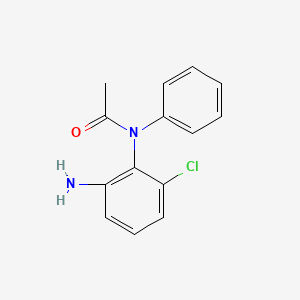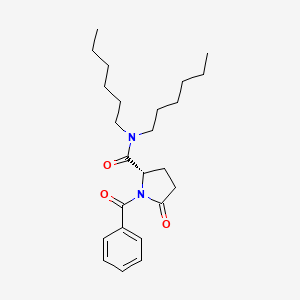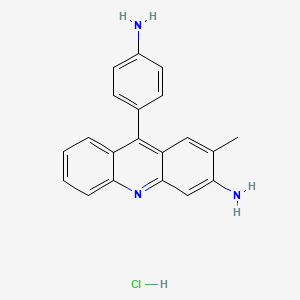
9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-アミノフェニル)-2-メチルアクリジン-3-アミン モノハイドロクロリドは、アクリジンファミリーに属する化学化合物です。アクリジンは、そのユニークな構造特性により、医薬品化学など、さまざまな分野で幅広い用途を持つことが知られています。
準備方法
合成経路と反応条件
9-(4-アミノフェニル)-2-メチルアクリジン-3-アミン モノハイドロクロリドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、2-メチルアクリジン-3-アミンと4-ニトロベンズアルデヒドを縮合させ、続いてニトロ基をアミンに還元することです。最後の段階では、制御された条件下でアミンと塩酸を反応させることにより、モノハイドロクロリド塩が形成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模な規模で行われます。このプロセスは、収率と純度が最適化されており、自動反応器や精製システムの使用が含まれることがよくあります。温度、圧力、溶媒の選択などの反応条件は、製品品質を常に維持するために慎重に制御されます。
化学反応の分析
反応の種類
9-(4-アミノフェニル)-2-メチルアクリジン-3-アミン モノハイドロクロリドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを生成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミンに変換することができます。
置換: この化合物中の芳香族環は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: 求電子置換反応では、ハロゲンやニトロ化剤などの試薬が、酸性条件下で使用されることがよくあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノンが生成される一方、還元によってさまざまなアミン誘導体が生成されます。
科学的研究の応用
9-(4-アミノフェニル)-2-メチルアクリジン-3-アミン モノハイドロクロリドは、科学研究において、いくつかの用途があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: この化合物は、DNAなどの生物学的巨大分子との相互作用の可能性について研究されています。
医学: 特に癌治療において、治療薬としての可能性を探る研究が続けられています。
工業: 色素と顔料の開発に、発色団特性のために使用されています。
作用機序
9-(4-アミノフェニル)-2-メチルアクリジン-3-アミン モノハイドロクロリドの作用機序は、DNAなどの分子標的との相互作用を含みます。この化合物は、DNA塩基対間にインターカレーションすることができ、らせん構造を破壊し、複製や転写などの生物学的プロセスに影響を与えます。このインターカレーションは、πスタッキング相互作用と電荷移動によって駆動されます。
類似化合物との比較
類似化合物
アクリジンオレンジ: 核酸選択的蛍光カチオン性色素として使用される別のアクリジン誘導体。
プロフラビン: 抗菌性を持つアクリジン誘導体。
アクリフラビン: 抗菌剤および原虫感染症の治療に使用されます。
独自性
9-(4-アミノフェニル)-2-メチルアクリジン-3-アミン モノハイドロクロリドは、他のアクリジン誘導体と比較して、独自の生物学的活性と化学的特性を付与する可能性のある、特定の構造修飾がなされているため、ユニークです。
特性
CAS番号 |
38475-96-6 |
|---|---|
分子式 |
C20H18ClN3 |
分子量 |
335.8 g/mol |
IUPAC名 |
9-(4-aminophenyl)-2-methylacridin-3-amine;hydrochloride |
InChI |
InChI=1S/C20H17N3.ClH/c1-12-10-16-19(11-17(12)22)23-18-5-3-2-4-15(18)20(16)13-6-8-14(21)9-7-13;/h2-11H,21-22H2,1H3;1H |
InChIキー |
VDAIXKMDNWTBBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1N)C4=CC=C(C=C4)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



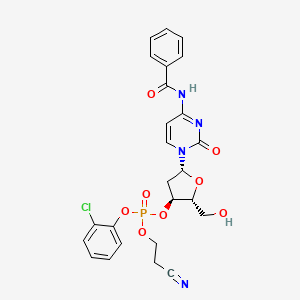
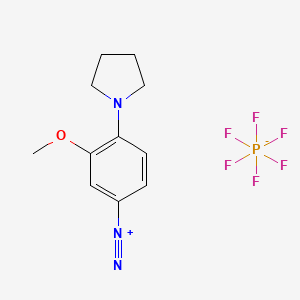
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

